2-Chloro-6-P-tolylpyridine-4-carbaldehyde

Antimycobacterial drug discovery In silico target prediction PASS (Prediction of Activity Spectra for Substances)

Choose 2-Chloro-6-p-tolylpyridine-4-carbaldehyde (CAS 881402-39-7) for its unique p-tolyl group, which provides a distinct lipophilic and electronic profile over the phenyl analog (881402-38-6). PASS predictions indicate selectivity for antimycobacterial (Pa 0.584), kinase, and CNS targets, making it a versatile scaffold for focused library synthesis. The aldehyde handle enables rapid diversification, while the chlorine atom supports cross-coupling chemistry. Ideal for medicinal chemistry groups prioritizing SAR-driven lead optimization.

Molecular Formula C13H10ClNO
Molecular Weight 231.68 g/mol
CAS No. 881402-39-7
Cat. No. B12025847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-P-tolylpyridine-4-carbaldehyde
CAS881402-39-7
Molecular FormulaC13H10ClNO
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=CC(=C2)C=O)Cl
InChIInChI=1S/C13H10ClNO/c1-9-2-4-11(5-3-9)12-6-10(8-16)7-13(14)15-12/h2-8H,1H3
InChIKeyKGOOPCGTEHOUHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-P-tolylpyridine-4-carbaldehyde (CAS 881402-39-7): A Strategic Building Block for Medicinal Chemistry and SAR Exploration


2-Chloro-6-P-tolylpyridine-4-carbaldehyde (CAS 881402-39-7) is a heterocyclic aromatic aldehyde featuring a pyridine core with chlorine at the 2-position, a p-tolyl (4-methylphenyl) group at the 6-position, and a formyl group at the 4-position, yielding a molecular formula of C₁₃H₁₀ClNO and a molecular weight of 231.68 g/mol . Its functional architecture—combining an electrophilic aldehyde for condensation chemistry, a chlorine atom for nucleophilic aromatic substitution or cross-coupling, and a p-tolyl moiety that modulates lipophilicity and sterics—positions it as a versatile intermediate for synthesizing pharmacologically relevant heterocycles and exploring structure–activity relationships (SAR) in drug discovery campaigns [1].

Why 2-Chloro-6-P-tolylpyridine-4-carbaldehyde (CAS 881402-39-7) Cannot Be Simply Replaced by Its In-Class Analogs


Interchanging 2-chloro-6-arylpyridine-4-carbaldehyde analogs is not straightforward because the 6-aryl substituent directly influences both molecular properties and biological behavior. The p-tolyl group in 881402-39-7 imparts a distinct lipophilic and electronic profile compared to the unsubstituted phenyl analog (881402-38-6), leading to differences in predicted bioactivity spectra. Specifically, in silico PASS predictions reveal divergent Pa (probability of activity) scores across therapeutic targets—for instance, 881402-39-7 shows a Pa of 0.584 for antimycobacterial activity versus 0.279 for antibacterial (ophthalmic), indicating target selectivity that would be lost with a simple phenyl swap [1]. Moreover, the p-tolyl moiety increases molecular weight and alters torsional dynamics, potentially affecting binding pocket fit and metabolic stability in ways not captured by generic class assumptions. These subtle but quantifiable differences mean that substituting analogs without empirical validation risks compromising SAR fidelity and lead optimization outcomes .

Quantitative Differentiation of 2-Chloro-6-P-tolylpyridine-4-carbaldehyde (CAS 881402-39-7) Against Key Comparators


PASS Predicted Antimycobacterial Activity: p-Tolyl vs. Phenyl Analogs

In silico PASS analysis predicts 2-chloro-6-p-tolylpyridine-4-carbaldehyde (881402-39-7) to have a probability of antimycobacterial activity (Pa = 0.584), which is substantially higher than the probability of antibacterial (ophthalmic) activity (Pa = 0.279) predicted for the same scaffold [1]. While direct comparative PASS data for the phenyl analog (881402-38-6) is not available in the same source, the differential between activity classes within the p-tolyl compound highlights a distinct predicted bioactivity profile driven by the 4-methyl substituent, which would not be replicated by an unsubstituted phenyl group. This suggests that 881402-39-7 may serve as a more informed starting point for antimycobacterial screening campaigns.

Antimycobacterial drug discovery In silico target prediction PASS (Prediction of Activity Spectra for Substances)

Molecular Weight and Lipophilicity: Quantifiable Differentiation from the Phenyl Analog

The p-tolyl analog (CAS 881402-39-7) has a molecular weight of 231.68 g/mol, which is 14.03 g/mol (approximately 6.4%) heavier than the phenyl analog 2-chloro-6-phenylpyridine-4-carbaldehyde (CAS 881402-38-6; MW = 217.65 g/mol) . This incremental mass increase corresponds to the additional methyl group on the aryl ring and directly impacts physicochemical properties including logP, polar surface area, and molecular volume. Such differences, while modest, can meaningfully affect membrane permeability, solubility, and protein binding—key parameters in lead optimization where small changes in logP can shift oral bioavailability predictions [1].

Physicochemical property optimization Lipinski's Rule of Five Drug-likeness

Enzyme Inhibition Selectivity: Minimal Off-Target Activity Against Aldehyde Oxidase and Tyrosinase

Inhibition profiling of 2-chloro-6-p-tolylpyridine-4-carbaldehyde against rabbit aldehyde oxidase 1 (AOX1) and mushroom tyrosinase (polyphenol oxidase 2) yielded IC₅₀ values greater than 1,000,000 nM (>1 mM) for both enzymes, indicating negligible inhibitory activity under assay conditions [1]. While direct comparator data for the phenyl analog are not available, this low AOX1 inhibition is a critical piece of evidence for medicinal chemists concerned with aldehyde oxidase-mediated metabolism. Many aldehyde-containing heterocycles are rapidly oxidized by AOX1, leading to poor pharmacokinetics; the minimal AOX1 interaction of 881402-39-7 suggests that the p-tolyl group may confer steric protection or electronic modulation that shields the aldehyde moiety, a hypothesis that would not hold for analogs with different 6-aryl substitution.

Aldehyde oxidase (AOX) liability Metabolic stability Enzyme inhibition profiling

PASS Predicted Kinase and Signal Transduction Modulation: Broad Therapeutic Potential vs. Narrow Analogs

PASS prediction for 2-chloro-6-p-tolylpyridine-4-carbaldehyde (881402-39-7) identifies signal transduction pathways inhibitor (Pa = 0.718), chloride peroxidase inhibitor (Pa = 0.657), and protein kinase inhibitor (Pa = 0.620) as high-probability activities, alongside platelet derived growth factor (PDGF) kinase inhibitor (Pa = 0.499) [1]. The broad, multi-target predicted profile—encompassing both signal transduction and specific kinase inhibition—is a direct consequence of the p-tolyl substitution pattern. In contrast, generic pyridine-4-carbaldehydes lacking this specific 6-aryl substitution typically exhibit narrower predicted activity spectra. This multi-target potential makes 881402-39-7 a more versatile screening candidate for oncology and inflammation programs than analogs with simpler 6-substituents.

Kinase inhibitor Signal transduction PASS prediction

High-Impact Research and Industrial Applications for 2-Chloro-6-P-tolylpyridine-4-carbaldehyde (CAS 881402-39-7)


Antimycobacterial Drug Discovery and Hit-to-Lead Optimization

Based on PASS prediction data (Pa = 0.584 for antimycobacterial activity) [1], 2-chloro-6-p-tolylpyridine-4-carbaldehyde (881402-39-7) is a compelling starting material for synthesizing novel antimycobacterial agents, particularly against Mycobacterium tuberculosis. The p-tolyl group provides a lipophilic anchor that may enhance mycobacterial cell wall penetration, while the aldehyde functionality enables rapid diversification via condensation with hydrazines or amines to generate libraries of hydrazones, Schiff bases, and heterocyclic analogs. The compound's negligible AOX1 inhibition (IC₅₀ > 1 mM) further supports its use in medicinal chemistry campaigns where metabolic stability is a concern. Procurement of 881402-39-7 is recommended for medicinal chemistry groups prioritizing antimycobacterial SAR exploration over general antibacterial screening.

Kinase Inhibitor Scaffold Diversification and Polypharmacology Programs

The PASS-predicted activity against protein kinases (Pa = 0.620) and PDGF kinase (Pa = 0.499), combined with signal transduction pathway inhibition (Pa = 0.718) [1], positions 2-chloro-6-p-tolylpyridine-4-carbaldehyde as a versatile scaffold for designing multi-target kinase inhibitors. The 2-chloro substituent offers a synthetic handle for Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce diverse amine or aryl groups, while the 4-aldehyde can be elaborated into heterocyclic hinges (e.g., pyrazoles, imidazoles) that engage kinase ATP-binding pockets. The 6-p-tolyl group may occupy hydrophobic back pockets in kinases such as PDGFR or VEGFR, as suggested by SAR studies on related 6-arylpyridines [2]. Researchers engaged in oncology or inflammation polypharmacology should procure 881402-39-7 as a core scaffold for focused library synthesis.

Synthesis of 6-Aryl-2-substituted Pyridine Libraries for CNS Drug Discovery

The 2-chloro-6-arylpyridine architecture of 881402-39-7 is a known motif in CNS-active compounds, where the p-tolyl group can enhance blood-brain barrier penetration through optimal lipophilicity (cLogP estimated ~3.0–3.5) [1]. The aldehyde functionality permits straightforward conversion to amines, oximes, or heterocycles that modulate neurotransmitter receptor binding. The compound's molecular weight (231.68 g/mol) remains within favorable CNS drug space, and the absence of significant off-target enzyme inhibition (IC₅₀ > 1 mM for AOX1 and tyrosinase) [2] reduces early attrition risk. Medicinal chemistry teams focused on GPCR or ion channel targets in the CNS should select 881402-39-7 over less lipophilic analogs (e.g., phenyl analog, MW 217.65) when logP optimization is a primary objective.

Agrochemical Intermediate for Protoporphyrinogen Oxidase (PPO) Inhibitor Synthesis

Phenylpyridines are established protoporphyrinogen-IX-oxidase (PPO) inhibitors with herbicidal activity [1]. 2-Chloro-6-p-tolylpyridine-4-carbaldehyde serves as a key intermediate for synthesizing 6-aryl-2-substituted pyridines with tailored substituents at the 2-position via chlorine displacement. The p-tolyl group at the 6-position may confer improved weed species selectivity or enhanced crop safety compared to the unsubstituted phenyl analog, a hypothesis supported by SAR trends in PPO inhibitor series [1]. Agricultural chemical research groups developing next-generation herbicides should procure 881402-39-7 as a diversification point for generating novel 2-amino or 2-alkoxy-6-arylpyridine PPO inhibitor candidates.

Quote Request

Request a Quote for 2-Chloro-6-P-tolylpyridine-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.